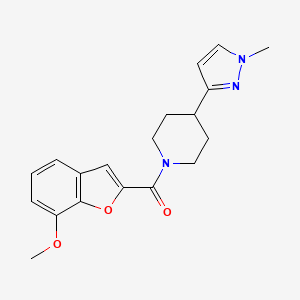

(7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 1996 by Aaron P. Monte and David E. Nichols at Purdue University, and it has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

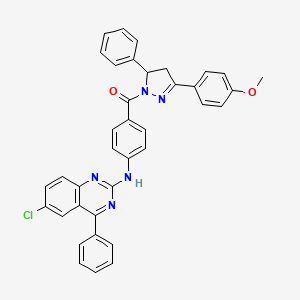

Benzofuran derivatives, including the compound , have been studied for their anticancer properties. A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds synthesized through microwave-assisted synthesis showed promising anticancer activity against human ovarian cancer cell lines . This suggests that our compound could be a valuable addition to the arsenal of anticancer agents.

Antimicrobial and Antibacterial Properties

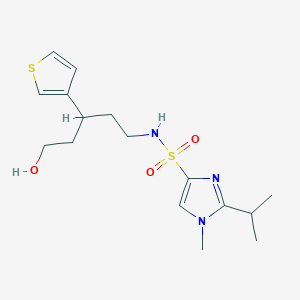

Compounds with the imidazole moiety, which is structurally similar to the pyrazole ring in our compound, have demonstrated significant antibacterial and antimicrobial activities . This implies that (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone could potentially be developed into new antimicrobial agents.

Antioxidant Effects

The antioxidant potential of benzofuran derivatives is well-documented. The compound’s structure, which includes a methoxy group, may contribute to its ability to scavenge free radicals, suggesting its use as an antioxidant in pharmaceutical formulations .

Antiviral Applications

Benzofuran compounds have been identified with strong antiviral activities. Given the biological activities of similar structures, our compound could be explored for its efficacy against various viral infections .

Anti-inflammatory Uses

Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, are known for their anti-inflammatory properties . This indicates that (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone could be a candidate for the development of new anti-inflammatory drugs.

Enzyme Inhibition

The structural complexity of benzofuran derivatives makes them suitable for binding to various enzymes, potentially inhibiting their activity. This could be particularly useful in the design of drugs targeting specific metabolic pathways .

Neuroprotective Effects

Compounds with benzofuran and pyrazole components have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. The methanone group in the compound may enhance this effect by increasing the compound’s ability to cross the blood-brain barrier .

Drug Synthesis and Chemical Kinetics

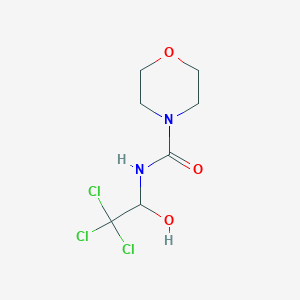

The compound’s unique structure makes it a valuable synthon in drug synthesis. Its reactivity could also provide insights into reaction kinetics, which is essential for understanding and developing new chemical reactions.

Eigenschaften

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(23)17-12-14-4-3-5-16(24-2)18(14)25-17/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOIWRBHOKEBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)

![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)